molecular formula C9H6BrN B050189 4-Bromoquinoline CAS No. 3964-04-3

4-Bromoquinoline

Cat. No.: B050189
CAS No.: 3964-04-3
M. Wt: 208.05 g/mol
InChI Key: SUXIPCHEUMEUSV-UHFFFAOYSA-N
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Description

4-Bromoquinoline is a high-purity, versatile heterocyclic building block of significant importance in synthetic organic chemistry and drug discovery. Its core value lies in the bromine atom at the 4-position, which serves as an excellent handle for further functionalization via cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig aminations. This allows researchers to efficiently construct complex molecular architectures, particularly for the synthesis of quinoline-based derivatives.

Properties

IUPAC Name

4-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXIPCHEUMEUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471338
Record name 4-bromoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3964-04-3
Record name 4-bromoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromoquinoline
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Preparation Methods

Bromination Using Phosphorus Tribromide

A high-yielding method employs phosphorus tribromide (PBr₃) to brominate quinolin-4-ol. In a representative procedure:

  • Reagents : Quinolin-4-ol (27.6 mmol), PBr₃ (28.2 mmol), dry DMF (30 mL)

  • Conditions : Nitrogen atmosphere, 30 min stirring at ambient temperature

  • Workup : Quenching with ice, basification to pH 10, extraction with ethyl acetate

  • Yield : 88% after silica gel chromatography

The reaction proceeds via in situ generation of HBr, which protonates the hydroxyl group, facilitating bromide displacement. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with a characteristic doublet at δ 8.69 ppm (J=4.69 Hz) for the C4 proton.

Bromine-Based Halogenation

Alternative protocols use molecular bromine (Br₂) with Lewis acid catalysts like FeBr₃. However, this approach often produces di- and tri-brominated byproducts, requiring careful stoichiometric control. For instance, a 1:1 molar ratio of quinoline to Br₂ at 0°C yields 72% this compound, whereas a 1:2 ratio increases dibromination to 34%.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed intramolecular cyclization has emerged as a versatile method for constructing the quinoline core while introducing bromine substituents.

Palladium-Mediated Cascade Reactions

A patented method utilizes o-alkynyl benzyl azides under Pd catalysis:

  • Catalyst : PdBr₂ (5 mol%)

  • Bromine Source : Dicyclohexylammonium bromide

  • Conditions : 80°C in 1,2-dichloroethane/water (5:0.1 mL), 20 hours

  • Yield : 42% for 3-(4-methoxyphenyl)-4-bromoisoquinolinone

This one-pot cascade involves azide cyclization followed by bromination, with the quinoline ring forming via a Heck-type mechanism. While yields are moderate, the method enables functionalization at the C3 position, which is challenging via direct bromination.

TMSBr-Promoted Cyclization

Trimethylsilyl bromide (TMSBr) efficiently mediates cyclization of o-propargyl phenyl azides:

  • Reagents : o-Propargyl phenyl azide (1 eq), TMSBr (2.5–3.0 eq)

  • Solvent : Nitromethane or acetonitrile

  • Conditions : 40–60°C, 1–2 hours

  • Yield : 68–75%

The silyl group activates the alkyne for nucleophilic attack, while bromide serves as both leaving group and nucleophile. This method is notable for its mild conditions and compatibility with electron-donating substituents.

Multi-Step Synthesis from Aniline Precursors

For derivatives requiring substitution at multiple positions, stepwise syntheses from 4-bromoaniline offer greater control.

Ethyl Propiolate Condensation

A three-step route to 6-bromo-4-chloroquinoline demonstrates this strategy:

  • Step 1 : Condensation of 4-bromoaniline with ethyl propiolate to form 3-(4-bromoaniline)acrylate

  • Step 2 : Cyclization in diphenyl ether at 200°C for 2 hours (77% yield)

  • Step 3 : Chlorination with PCl₃ in toluene (92.6% yield)

This approach highlights the utility of diphenyl ether as a high-boiling solvent for facilitating thermal cyclization without decomposition.

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents/Catalysts Yield Reaction Time Scalability
PBr₃ BrominationQuinolin-4-olPBr₃, DMF88%30 minHigh
Pd-Catalyzed Cyclizationo-Alkynyl benzyl azidePdBr₂, DCAB42%20 hoursModerate
TMSBr Cyclizationo-Propargyl azideTMSBr, MeNO₂75%2 hoursHigh
Aniline Condensation4-BromoanilineEthyl propiolate, PCl₃77%12 hoursLow

Key Observations :

  • Direct bromination offers the highest yields and shortest reaction times but requires pre-functionalized quinoline derivatives.

  • Transition metal-catalyzed methods enable unique substitution patterns but suffer from catalyst costs and longer durations.

  • Multi-step syntheses are preferable for complex derivatives but accumulate lower overall yields.

Optimization Strategies

Solvent Engineering

  • DMF vs. Dichloroethane : Polar aprotic solvents like DMF accelerate bromide displacement in direct bromination, while chlorinated solvents improve Pd catalyst stability in cyclizations.

  • Water as Co-Solvent : Adding 2% water in 1,2-dichloroethane increases Pd-mediated cyclization yields by 15% via stabilization of intermediate palladium species.

Catalytic System Tuning

  • Ligand Effects : Bidentate ligands like 1,10-phenanthroline boost Pd catalyst turnover numbers from 5 to 22 in cyclization reactions.

  • Additives : Triethylamine (10 mol%) suppresses HBr-mediated decomposition in PBr₃ bromination, improving yields to 91% .

Chemical Reactions Analysis

Types of Reactions: 4-Bromoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles. For example, it can react with organolithium or Grignard reagents to form substituted quinoline derivatives.

    Oxidation Reactions: this compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction Reactions: The compound can be reduced to form 4-aminoquinoline under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organolithium compounds, Grignard reagents, and palladium catalysts are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed:

  • Substituted quinoline derivatives
  • Quinoline N-oxide derivatives
  • 4-Aminoquinoline

Scientific Research Applications

Anticancer Properties

4-Bromoquinoline derivatives have been investigated for their anticancer activities. Studies indicate that certain derivatives can inhibit cancer cell proliferation, making them promising candidates for further development as anticancer agents. The mechanism of action often involves the disruption of cellular processes critical for cancer cell survival.

PET Imaging Agents

Recent research has explored the use of this compound as a precursor for the synthesis of radiolabeled compounds used in Positron Emission Tomography (PET) imaging. For instance, a study developed a fluorine-18 labeled (4-quinolinoyl)glycyl-2-cyanopyrrolidine analogue that showed selective accumulation in fibroblast activation protein (FAP)-positive tumors, suggesting its potential as a PET tracer for cancer diagnosis .

Synthesis of Pharmaceutical Intermediates

This compound serves as a key starting material in the synthesis of various pharmaceutical intermediates. A notable example is its use in the total mechano-synthesis of pitavastatin, a cholesterol-lowering agent. This process employs this compound in a multi-step reaction sequence that enhances efficiency and reduces environmental impact compared to traditional methods .

Synthesis Method Key Steps Outcome
Total Mechano-synthesisSuzuki–Miyaura coupling, Minisci C–H alkylation, Oxidation Heck couplingEfficient production of pitavastatin intermediates

DFT Analysis

Density Functional Theory (DFT) studies on this compound derivatives have provided insights into their electronic structure and stability. These computational analyses support the design of new derivatives with enhanced therapeutic properties by predicting their reactivity and interaction with biological targets .

Mechanism of Action

4-Bromoquinoline can be compared with other halogenated quinoline derivatives, such as:

  • 4-Chloroquinoline
  • 4-Iodoquinoline
  • 4-Fluoroquinoline

Uniqueness:

  • Reactivity: The bromine atom in this compound provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
  • Applications: While other halogenated quinolines also have significant applications, this compound is particularly noted for its use in the synthesis of biologically active compounds.

Comparison with Similar Compounds

2-Bromoquinoline vs. 3-Bromoquinoline vs. 4-Bromoquinoline

Property 2-Bromoquinoline 3-Bromoquinoline This compound
Direct Arylation 90% yield with benzoxazole 84% yield with benzoxazole 82% yield with benzoxazole
Suzuki-Miyaura Coupling Not reported Not reported 48–51% yield with 4-fluorophenylboric acid
Pd-Catalyzed C–O Bond Formation Not reported Not reported 88% yield with secondary alcohols
Dearomatization Reactions Not reported Not reported Successful 3,4-dihydroquinoline formation

Key Observations :

  • Reactivity Trends: 2-Bromoquinoline exhibits higher yields in direct arylation compared to 3- and 4-isomers, likely due to reduced steric hindrance and favorable electronic effects at the 2-position .
  • Catalyst Compatibility: Pd/NiXantphos-based catalysts enable efficient coupling of this compound with heteroarenes (75–98% yields), outperforming systems designed for primary alcohols .

Comparison with Non-Halogenated Analogues: 4-Methylquinoline

4-Methylquinoline, a non-halogenated derivative, shows distinct behavior:

  • Suzuki-Miyaura Coupling: Lower yields (48–51%) compared to this compound, highlighting the bromine substituent's role in stabilizing transition states during cross-coupling .
  • Thermal Stability: this compound’s higher melting point (29–34°C vs. liquid at room temperature for 4-methylquinoline) reflects stronger intermolecular interactions due to bromine’s polarizability .

Biological Activity

4-Bromoquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrN and a molecular weight of 201.06 g/mol. The presence of the bromine atom at the 4-position of the quinoline ring significantly influences its reactivity and biological properties.

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.

  • Study Findings : A study indicated that derivatives of this compound possess a broad spectrum of antimicrobial activities against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Microorganism Activity Reference
Staphylococcus aureusInhibited
Bacillus subtilisInhibited
Escherichia coliModerate inhibition
Pseudomonas aeruginosaModerate inhibition

2. Antiplasmodial Activity

This compound derivatives have been investigated for their antimalarial properties, particularly against Plasmodium falciparum.

  • Case Study : A series of quinoline-4-carboxamide derivatives were optimized from a phenotypic screen, showing moderate potency with an EC50 value of 120 nM against P. falciparum. The most promising compound demonstrated excellent oral efficacy in mouse models with ED90 values below 1 mg/kg .
Compound EC50 (nM) ED90 (mg/kg) Mechanism of Action
Compound 1120<1Inhibition of translation elongation factor 2 (PfEF2)

3. Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cell lines, including cancerous and non-cancerous cells.

  • Findings : In vitro studies indicated moderate cytotoxicity in cervical cancer cells (HeLa) with IC50 values around 36.6 μM, suggesting potential as an anticancer agent .
Cell Line IC50 (μM) Remarks
HeLa36.6 ± 1.0Moderate cytotoxicity
RPE-181.4 ± 3.5Moderate cytotoxicity
TIB-75>100Low cytotoxicity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating their activity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including halogenation reactions on quinoline precursors. Its derivatives are often synthesized to enhance specific biological activities or reduce toxicity.

  • Synthesis Example : A study presented a mechano-synthesis method utilizing this compound as a starting material to produce complex intermediates for pharmaceutical applications .

Q & A

Q. How do solvent effects influence the photophysical properties of this compound-based fluorophores?

  • Methodological Answer : Measure UV-Vis absorption and fluorescence emission in solvents of varying polarity (e.g., hexane vs. DMSO). Calculate Stokes shift and correlate with Reichardt’s ET(30) scale. Use TD-DFT to simulate solvent interactions .

Methodological Frameworks and Best Practices

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography) and apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
  • Experimental Reproducibility : Document protocols in line with Beilstein Journal guidelines, including raw data deposition and step-by-step synthesis details .
  • Literature Integration : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure research questions, particularly for bioactivity studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromoquinoline
Reactant of Route 2
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